Product packaging for 4-(4-Chlorophenyl)-3-buten-2-one 2-oxime(Cat. No.:)

4-(4-Chlorophenyl)-3-buten-2-one 2-oxime

Cat. No.: B8364322
M. Wt: 195.64 g/mol
InChI Key: YOUBYEFJHQOASU-UHFFFAOYSA-N
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Description

Contextualization within Chalcone (B49325) and Oxime Chemical Research

Chalcones are a major class of flavonoids, characterized by a 1,3-diphenylprop-2-en-1-one core structure. jchemrev.com This framework consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. jchemrev.com They are typically synthesized through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a benzaldehyde (B42025) and an acetophenone (B1666503) derivative. jchemrev.com Chalcones and their derivatives are extensively studied due to their wide array of pharmacological applications, including anti-inflammatory, antibacterial, and anticancer activities. jchemrev.comnih.gov

Oximes, on the other hand, are compounds containing the C=N-OH functional group. researchgate.netwikipedia.org They are generally formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgresearchgate.net Depending on the substituents on the carbon atom, they can exist as two geometric stereoisomers, typically referred to as syn and anti (or E/Z). researchgate.net Oximes are recognized for their diverse roles in chemistry; they serve as crucial protecting groups for carbonyl compounds, versatile ligands in coordination chemistry, and precursors for synthesizing nitrogen-containing compounds. researchgate.netresearchgate.net Furthermore, many oxime-containing molecules exhibit a broad spectrum of biological activities and are used as insecticides, fungicides, and plant growth regulators. researchgate.net

4-(4-Chlorophenyl)-3-buten-2-one 2-oxime is a ketoxime derived from the corresponding chalcone, 4-(4-Chlorophenyl)-3-buten-2-one. sigmaaldrich.com As a chalcone oxime, it embodies the reactive characteristics of both parent scaffolds. The investigation into such hybrid molecules is driven by the potential for synergistic effects or novel chemical properties arising from the combination of the α,β-unsaturated system of the chalcone and the nucleophilic/electrophilic nature of the oxime group. google.com Research into chalcone oximes has revealed their potential as immunosuppressants and anticancer agents, highlighting the value of exploring this chemical space. google.comnih.gov

Significance of α,β-Unsaturated Ketone Oximes as Chemical Scaffolds

The α,β-unsaturated ketone oxime moiety is a highly valuable chemical scaffold in organic synthesis, primarily due to its utility as a building block for nitrogen-containing heterocycles. uobaghdad.edu.iq These heterocyclic structures are foundational to many areas of medicinal chemistry and are present in a vast number of pharmaceutical drugs. uobaghdad.edu.iq The unique arrangement of the double bond and the oxime group allows for a variety of cyclization and rearrangement reactions.

For instance, α,β-unsaturated oxime derivatives are versatile precursors in the synthesis of pyridines. orgsyn.org Methodologies have been developed that utilize these oximes in [3+3] or [4+2] type condensation and annulation reactions, often catalyzed by transition metals like copper or rhodium, to construct the pyridine (B92270) ring. orgsyn.org The reactivity of the oxime's N-O bond, which can be cleaved under specific conditions, is central to many of these synthetic strategies. mdpi.com This bond cleavage can initiate radical-mediated cyclization cascades to form other heterocycles, such as various substituted pyrrolines. mdpi.com The significance of this scaffold lies in its ability to be transformed into complex molecular architectures that would be challenging to synthesize through other routes.

Table 1: Heterocyclic Systems Synthesized from α,β-Unsaturated Oxime Scaffolds
Heterocyclic ProductSynthetic StrategyKey Features of Oxime ScaffoldReference
Pyridines[3+3] condensation with α,β-unsaturated aldehydesOxime serves as a three-atom N-C-C fragment orgsyn.org
Pyrrolines (borated)Copper-catalyzed aminoborationN-O bond cleavage and intramolecular cyclization mdpi.com
IsoxazolesOxidative cyclizationInternal cyclization involving the oxime and unsaturated system
PyrazolesReaction with hydrazine (B178648) derivativesCondensation and cyclization across the C=C-C=NOH system

Overview of Current Research Trajectories and Methodological Advancements in Oxime Chemistry

The field of oxime chemistry is continuously evolving, with current research focused on developing more efficient, sustainable, and versatile synthetic methodologies. numberanalytics.com A significant trend is the application of green chemistry principles, which has led to innovations such as the use of aqueous solvents, the development of catalyst-free synthesis methods, and the application of microwave-assisted synthesis to reduce reaction times and energy consumption. numberanalytics.comnih.gov

Methodological advancements are not limited to synthesis. A major area of research involves the development of novel reactions that utilize the unique reactivity of the oxime group. Transition metal-catalyzed reactions, for example, have enabled the construction of complex N-heterocycles through the cleavage of the N-O bond. mdpi.com These strategies allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to diverse molecular frameworks. mdpi.com

The Beckmann rearrangement, a classic reaction that converts ketoximes into amides or lactams, remains a focal point of study. rsc.orgresearchgate.net Named after Ernst Otto Beckmann, this acid-catalyzed rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. researchgate.netwikipedia.org Modern research aims to expand the scope of this reaction by developing milder and more efficient catalytic systems, including the use of various Lewis acids and solid acid catalysts. rsc.orgresearchgate.netwikipedia.org

Furthermore, the exploration of oximes and their derivatives as biologically active agents continues to be a strong research trajectory. researchgate.netresearchgate.net Scientists are designing and synthesizing novel oxime-based compounds and evaluating them for a range of therapeutic applications, including as potential targeted therapeutics and new pesticides. researchgate.netnumberanalytics.com

Table 2: Summary of Methodological Advancements in Oxime Chemistry
Advancement AreaDescriptionExamplesReference
Green SynthesisDevelopment of environmentally benign methods for oxime formation.Microwave-assisted synthesis in solvent-free conditions; use of aqueous solvents. numberanalytics.comnih.gov
CatalysisUse of novel catalysts to improve efficiency and selectivity of oxime reactions.Lewis acid-catalyzed Beckmann rearrangement; transition metal-catalyzed N-O bond cleavage. mdpi.comrsc.org
Asymmetric SynthesisCreation of chiral molecules with high stereoselectivity using oxime-derived ligands.Development of new oxime-derived ligands for asymmetric catalysis. numberanalytics.com
Reaction DevelopmentDiscovery of new transformations involving oximes as key reactants.Radical-mediated cyclization for N-heterocycle synthesis; photoisomerization to access Z-isomers. mdpi.comorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO B8364322 4-(4-Chlorophenyl)-3-buten-2-one 2-oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)but-3-en-2-ylidene]hydroxylamine

InChI

InChI=1S/C10H10ClNO/c1-8(12-13)2-3-9-4-6-10(11)7-5-9/h2-7,13H,1H3

InChI Key

YOUBYEFJHQOASU-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 4 Chlorophenyl 3 Buten 2 One 2 Oxime

Synthesis of the 4-(4-Chlorophenyl)-3-buten-2-one Precursor: Optimization and Mechanistic Insights

Regioselective and Stereoselective Approaches to α,β-Unsaturated Ketone Formation

The formation of α,β-unsaturated ketones can be achieved through various methods, with a focus on controlling regioselectivity and stereoselectivity. tandfonline.comacs.org Regioselectivity, in this context, refers to the specific placement of the double bond in conjugation with the carbonyl group. Stereoselectivity is concerned with the geometric isomerism of the double bond, leading to either the (E) or (Z) isomer.

One approach involves the hydromagnesiation of alkynylsilanes to produce (Z)-α-silylvinyl Grignard reagents. These intermediates can then undergo Friedel-Crafts acylation with acyl chlorides to yield (Z)-α,β-unsaturated ketones with high stereoselectivity. tandfonline.com

Another strategy is the rhodium-catalyzed sequential C-C coupling and redox isomerization between allylic alcohols and 1,3-dienes. This method provides access to a wide range of polysubstituted α,β-unsaturated ketones with excellent atom economy and regioselectivity. acs.org Mechanistic studies suggest that this process proceeds through tandem C-C coupling and intramolecular redox isomerization. acs.org

The choice of catalyst and reaction conditions plays a significant role in directing the outcome of these reactions. For instance, Cu-catalyzed asymmetric acylation of allylic phosphates with acylsilanes under photochemical conditions can generate β,γ-unsaturated ketones, which can potentially isomerize to the more stable α,β-unsaturated counterparts. nih.gov

Method Key Features Selectivity
Hydromagnesiation of alkynylsilanesUtilizes (Z)-α-silylvinyl Grignard reagents followed by Friedel-Crafts acylation. tandfonline.comHigh stereoselectivity for (Z)-isomers. tandfonline.com
Rhodium-catalyzed C-C coupling/redox isomerizationAtom-economical reaction between allylic alcohols and 1,3-dienes. acs.orgExcellent regioselectivity. acs.org
Cu-catalyzed asymmetric acylationPhotochemical reaction of allylic phosphates with acylsilanes. nih.govProduces β,γ-unsaturated ketones. nih.gov

Oximation Reaction Protocols for 2-oxime Formation: Challenges and Innovations

The conversion of the 4-(4-chlorophenyl)-3-buten-2-one precursor to its corresponding 2-oxime is typically achieved through a condensation reaction with hydroxylamine (B1172632) or its salts. ijprajournal.comresearchgate.net While this reaction is fundamental, challenges such as long reaction times, low yields, and the generation of waste have prompted the development of more efficient and environmentally friendly protocols. ijprajournal.comnih.gov

Control of E/Z Isomerism in Oxime Synthesis

A significant challenge in oxime synthesis is controlling the E/Z isomerism around the C=N double bond. The formation of a mixture of isomers can complicate purification and may not be desirable for specific applications. researchgate.net The ratio of E/Z isomers can be influenced by factors such as the reaction temperature, the solvent, and the presence of catalysts. researchgate.net

Some synthetic methods have been developed to selectively produce one isomer over the other. For instance, treating a solution of a mixture of E and Z isomers in an organic solvent with a protic or Lewis acid under anhydrous conditions can precipitate the E isomer as an immonium complex, which can then be neutralized to yield the pure E isomer. google.com In some cases, the E and Z isomers of oxime derivatives can be selectively synthesized by employing different reaction pathways.

Catalyst Development and Reaction Condition Optimization for Enhanced Yields and Selectivity

To overcome the limitations of classical oximation methods, which often involve refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine (B92270), various catalysts and optimized reaction conditions have been explored. ijprajournal.comnih.gov The use of toxic reagents like pyridine and the generation of polluting effluents are significant drawbacks of traditional methods. ijprajournal.comnih.gov

Modern approaches have focused on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused. nih.gov For example, titanium dioxide (TiO2) has been used as a catalyst in the microwave-assisted synthesis of oximes. nih.gov Other catalysts, such as bismuth(III) oxide (Bi2O3), have been shown to be effective for the solvent-free synthesis of oximes under grinding conditions. nih.gov

The optimization of reaction conditions, such as temperature, solvent, and reaction time, is also crucial for achieving high yields and selectivity. nih.gov For instance, the use of microwave irradiation can significantly reduce reaction times. nih.gov The choice of base can also influence the outcome, with the addition of NaOH or Na2CO3 in the presence of TiO2 leading to the exclusive formation of the oxime. nih.gov

Catalyst/Condition Advantages Reference
Bismuth(III) oxide (Bi2O3)Solvent-free, rapid, environmentally friendly. nih.gov nih.gov
Titanium dioxide (TiO2) / MicrowaveRapid, solvent-free, high conversion with base. nih.gov nih.gov
Protic or Lewis acidsSelective precipitation of the E isomer. google.com google.com

Green Chemistry Principles in the Synthesis of 4-(4-Chlorophenyl)-3-buten-2-one 2-oxime

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ijprajournal.com The synthesis of oximes has been a target for the application of these principles, with a focus on minimizing waste, using safer solvents, and improving energy efficiency. ijprajournal.comnih.gov

Solvent-Free Reaction Environments and Mechanochemical Synthesis

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. ijprajournal.com Solvent-free reactions have gained considerable attention not only for their environmental benefits but also for synthetic advantages such as improved yields, selectivity, and simplified procedures. nih.gov

Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent, is a prominent example of a green synthetic method. rsc.orgresearchgate.net This technique has been successfully applied to the synthesis of oximes. nih.govrsc.org For example, grinding a ketone with hydroxylamine hydrochloride and sodium hydroxide, sometimes with a few drops of a liquid assistant, can lead to the formation of the corresponding ketoxime in high yield. rsc.org The use of a mortar and pestle for grinding provides a simple and accessible method for mechanochemical synthesis. rsc.org Catalysts such as Bi2O3 can also be employed in these solvent-free grinding methods to facilitate the reaction. nih.gov

These solvent-free approaches minimize waste disposal problems and offer a simple and efficient alternative to traditional solution-based methods. nih.govrsc.org

Utilization of Sustainable Catalytic Systems and Reagents

In recent years, a significant shift towards green chemistry has influenced the synthesis of chalcones and their derivatives. pharmasalmanac.com This involves the use of sustainable catalysts and reaction conditions that minimize waste, reduce energy consumption, and avoid hazardous substances. For the synthesis of the precursor chalcone (B49325), 4-(4-chlorophenyl)-3-buten-2-one, methodologies such as microwave-assisted synthesis and solvent-free reactions have shown considerable promise.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. globalresearchonline.net The synthesis of chalcones under microwave irradiation can often be accomplished in minutes rather than hours. globalresearchonline.net Furthermore, the use of solid supports, such as alumina, impregnated with catalysts like iodine, allows for solvent-free conditions, which is a significant step towards a more environmentally friendly process. scholarsresearchlibrary.com

The subsequent oximation of 4-(4-chlorophenyl)-3-buten-2-one to yield the final product can also be achieved using greener approaches. Microwave-assisted oximation of chalcones has been reported to be highly efficient, providing excellent yields in a short duration. ijsr.netresearchgate.net A typical procedure involves reacting the chalcone with hydroxylamine hydrochloride in the presence of a base like sodium acetate in a minimal amount of a green solvent such as ethanol (B145695), under microwave irradiation. ijsr.net

Below is a representative data table illustrating the efficiency of microwave-assisted synthesis for a structurally similar chalcone oxime, highlighting the potential for high yields and short reaction times applicable to the synthesis of this compound.

Catalyst/ConditionsReactantsSolventTimeYield (%)Reference
Microwave (200W)Substituted Chalcone, Hydroxylamine HCl, Sodium AcetateEthanol120-150 sExcellent ijsr.netresearchgate.net
Iodine-Alumina (Microwave)Aryl Ketone, Aryl AldehydeSolvent-free< 2 min79-95 scholarsresearchlibrary.com

Interactive Data Table: Microwave-Assisted Synthesis of a Representative Chalcone Oxime (This table is based on data for a similar substituted chalcone oxime and is illustrative for the synthesis of this compound)

ParameterValue
Reactant 1 4-(4-Chlorophenyl)-3-buten-2-one
Reactant 2 Hydroxylamine Hydrochloride
Catalyst/Base Sodium Acetate
Solvent Ethanol
Method Microwave Irradiation
Power 200 W
Reaction Time 150 seconds
Reported Yield > 90% (estimated)

Scalability and Process Intensification in Preparative Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates a focus on scalability and process intensification. pharmasalmanac.com Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. pharmasalmanac.com For the synthesis of fine chemicals like this compound, continuous flow chemistry offers significant advantages over traditional batch processing. pharmasalmanac.comnih.gov

Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer, enabling better control over reaction parameters and enhancing safety, especially for exothermic reactions. organic-chemistry.org This technology allows for the seamless integration of reaction and purification steps, leading to a more streamlined and efficient manufacturing process. pharmasalmanac.com The scalability of flow processes is often more straightforward than batch processes, as it can be achieved by extending the operation time or by "numbering up" – running multiple reactors in parallel. almacgroup.com

For the synthesis of this compound, a continuous flow setup could involve pumping a solution of the chalcone and hydroxylamine hydrochloride through a heated reaction coil or a packed-bed reactor containing a solid-supported catalyst. This approach would not only improve yield and purity but also minimize the handling of potentially hazardous reagents and intermediates. pharmasalmanac.com The reduced reaction volumes at any given time in a flow reactor significantly enhance the intrinsic safety of the process. pharmasalmanac.com

The implementation of process analytical technology (PAT) within a continuous flow system can further optimize the synthesis by allowing for real-time monitoring and control of critical process parameters, ensuring consistent product quality and maximizing efficiency.

Advanced Spectroscopic and Crystallographic Investigations of 4 4 Chlorophenyl 3 Buten 2 One 2 Oxime

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of 4-(4-Chlorophenyl)-3-buten-2-one 2-oxime in solution. This technique provides profound insights into the connectivity of atoms, the stereochemical arrangement around the C=N double bond, and the dynamic conformational behavior of the molecule.

To achieve an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide a detailed connectivity map of the molecule. sdsu.edunanalysis.comemerypharma.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY correlations would be expected between the vinyl protons and between the methyl protons and the adjacent vinyl proton, if applicable, helping to trace the carbon backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton signals. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments identified by COSY and HSQC. For instance, correlations from the methyl protons to the C=N carbon and the adjacent vinyl carbon would be expected. sdsu.edu

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
1 (CH₃)~2.0-2.2~10-15C2, C3
2 (C=NOH)-~150-160-
3 (-CH=)~6.8-7.2~125-135C1, C2, C4, C5
4 (=CH-)~7.2-7.5~130-140C2, C3, C5, C9
5 (Ar-C)-~135-140-
6, 8 (Ar-CH)~7.3-7.5~128-130C4, C5, C7, C10
7, 9 (Ar-CH)~7.3-7.5~128-130C5, C6, C8
10 (Ar-C-Cl)-~132-136-
N-OH~10-12-C2

The presence of the C=N double bond in this compound gives rise to the possibility of E/Z isomerism. These geometric isomers can be distinguished and quantified using ¹H NMR spectroscopy, as the chemical shifts of the substituents on the C=N bond are sensitive to their spatial orientation. rsc.orgresearchgate.net Generally, the proton of a substituent syn (on the same side) to the hydroxyl group of the oxime is deshielded and appears at a lower field compared to when it is anti (on the opposite side). The integration of the distinct signals for each isomer allows for the determination of their relative ratios in a given sample. researchgate.net

Furthermore, variable-temperature NMR studies can provide insights into the dynamic conformational behavior of the molecule, such as restricted rotation around single bonds, which may be influenced by the steric and electronic effects of the substituents.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

A crucial aspect of the crystal structure analysis is the identification and characterization of intermolecular interactions, particularly hydrogen bonds. The hydroxyl group of the oxime is a potent hydrogen bond donor, while the nitrogen atom of the oxime is a hydrogen bond acceptor. These interactions play a significant role in the packing of the molecules in the crystal lattice. scispace.comacs.orgeurjchem.com

In the solid state, oximes commonly form dimeric structures through O-H···N hydrogen bonds. acs.orgeurjchem.com Alternatively, catemeric chains can be formed. scispace.com The specific hydrogen bonding network adopted by this compound would influence its physical properties, such as melting point and solubility. The presence of the chlorine atom may also lead to other intermolecular interactions, such as halogen bonding, which would further stabilize the crystal packing. nih.gov

Table 2: Typical Hydrogen Bond Geometries in Oxime Crystal Structures

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
O-H···N~0.8-1.0~1.8-2.2~2.7-3.0~150-180
C-H···O~0.9-1.1~2.2-2.8~3.0-3.8~120-170

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.netrsc.org For this compound, these techniques can confirm the presence of key structural motifs.

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3100-3500 cm⁻¹, is characteristic of the hydroxyl group of the oxime, often broadened due to hydrogen bonding.

C=N Stretch: The carbon-nitrogen double bond of the oxime exhibits a stretching vibration in the range of 1620-1690 cm⁻¹. The exact position can be influenced by conjugation and the E/Z configuration.

C=C Stretch: The conjugated carbon-carbon double bond will show a stretching vibration around 1600-1650 cm⁻¹.

N-O Stretch: The nitrogen-oxygen single bond stretch is typically observed in the 930-960 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C Stretches: Vibrations associated with the chlorophenyl ring will also be present.

Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C=N bonds, which may show strong signals in the Raman spectrum. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Technique
O-H stretch (H-bonded)3100-3500 (broad)IR
Aromatic C-H stretch3000-3100IR, Raman
Vinyl C-H stretch3010-3040IR, Raman
C=N stretch (oxime)1620-1690IR, Raman
C=C stretch (conjugated)1600-1650IR, Raman
Aromatic C=C stretch1450-1600IR, Raman
N-O stretch930-960IR
C-Cl stretch1000-1100IR

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of this compound. Furthermore, by analyzing the fragmentation pattern upon ionization, significant structural information can be deduced. nih.govresearchgate.net

Common fragmentation pathways for α,β-unsaturated ketones and oximes include:

α-Cleavage: Cleavage of the bond adjacent to the C=N group is a common fragmentation pathway for oximes. libretexts.orgyoutube.com

McLafferty Rearrangement: While less common for simple oximes, if a suitable γ-hydrogen is available, a McLafferty-type rearrangement could occur. nih.govyoutube.com

Loss of Small Molecules: The molecular ion may lose small, stable neutral molecules such as H₂O, NO, or HCN.

Cleavage of the Chlorophenyl Group: Fragmentation involving the loss of the chlorophenyl radical or related species is also expected. nih.gov

The fragmentation pattern will be influenced by the E/Z stereochemistry of the oxime, which can sometimes lead to different relative abundances of certain fragment ions.

Table 4: Plausible Mass Spectrometry Fragments for this compound

m/zPossible Fragment IonFragmentation Pathway
[M]⁺[C₁₀H₁₀ClNO]⁺Molecular Ion
[M-17]⁺[C₁₀H₉ClN]⁺Loss of •OH
[M-30]⁺[C₁₀H₁₀Cl]⁺Loss of NO
[M-42]⁺[C₈H₆ClNO]⁺Loss of CH₂=C=O (ketene)
139/141[C₈H₈Cl]⁺Cleavage of the butenone side chain
111/113[C₆H₄Cl]⁺Chlorophenyl cation

Theoretical and Computational Studies on 4 4 Chlorophenyl 3 Buten 2 One 2 Oxime

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. biointerfaceresearch.commdpi.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric parameters, electronic energies, and reactivity descriptors. For 4-(4-Chlorophenyl)-3-buten-2-one 2-oxime, DFT calculations are instrumental in understanding its fundamental chemical nature.

These calculations are typically performed using a specific functional, such as B3LYP or PBE0, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the atomic orbitals. nih.govimperial.ac.uk The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

Frontier Molecular Orbital Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. biointerfaceresearch.com

For this compound, the conjugated system of double bonds is expected to significantly influence the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be distributed across the π-system, particularly the butene-oxime moiety, while the LUMO will also be delocalized over the conjugated framework. The electron-withdrawing nature of the chlorophenyl group can also impact the energy levels of these orbitals.

Illustrative Frontier Molecular Orbital Data for a Conjugated Oxime

OrbitalEnergy (eV)Description
HOMO-6.5Primarily localized on the C=C-C=N-OH π-system, indicating the region of nucleophilicity.
LUMO-1.2Delocalized over the entire conjugated system, including the phenyl ring, representing the region susceptible to nucleophilic attack.
HOMO-LUMO Gap5.3Suggests moderate chemical reactivity and stability.

Electrostatic Potential Mapping (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. deeporigin.comlibretexts.org It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-neutral potential. wolfram.com

In the case of this compound, the MEP map would likely show a region of negative potential around the oxygen and nitrogen atoms of the oxime group due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential. The aromatic ring would show a complex potential distribution due to the interplay of the π-electrons and the electronegative chlorine atom.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule. nih.gov For a molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its vast conformational space.

Simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to mimic experimental conditions. nih.gov The results of MD simulations can reveal the most stable conformations of the molecule, the energy barriers between different conformations, and how the molecule's shape fluctuates over time. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface for a reaction, it is possible to identify the minimum energy pathways that connect reactants to products. ic.ac.uk A key aspect of this is the location and characterization of transition states, which are the high-energy structures that must be overcome for a reaction to occur. acs.org

For this compound, computational methods can be used to study various reactions, such as its formation from the corresponding ketone and hydroxylamine (B1172632). researchgate.net These studies can elucidate the step-by-step process of the reaction, including the formation of intermediates and the nature of the transition states. The calculated activation energies for each step can provide insights into the reaction kinetics and help to explain why certain products are formed preferentially. acs.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of molecules, which is a valuable tool for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical predictions of 1H and 13C NMR chemical shifts. nih.govdergipark.org.tr By comparing the calculated spectra with experimental data, it is possible to confirm the structure of this compound and assign the signals to specific atoms in the molecule. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. Computational frequency calculations can predict the IR spectrum, showing the characteristic vibrational modes of the different functional groups present in the molecule. monash.edu For this compound, this would include the C=N stretching of the oxime, the O-H stretching of the hydroxyl group, the C=C stretching of the butene chain, and the vibrations of the chlorophenyl ring. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.netnih.gov For a conjugated system like this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, which are typically π to π* transitions in such molecules.

Illustrative Predicted Spectroscopic Data

Spectroscopic TechniquePredicted ParameterValue
13C NMRChemical Shift (C=N)~155 ppm
1H NMRChemical Shift (O-H)~10-12 ppm
IRVibrational Frequency (C=N)~1650 cm-1
UV-Visλmax~280-320 nm

Structure-Reactivity Relationship Studies via Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.gov Computational models are extensively used in these studies to calculate a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netnih.gov

For this compound, a computational SRR study would involve calculating descriptors such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. mdpi.comresearchgate.net These descriptors can then be used to build a mathematical model that relates the structure of the molecule to a specific reactivity parameter. Such models are valuable for predicting the reactivity of new, related compounds and for guiding the design of molecules with desired properties.

Reactivity Profiles and Mechanistic Investigations of 4 4 Chlorophenyl 3 Buten 2 One 2 Oxime

Reactions Involving the Oxime Functionality

The oxime group (C=N-OH) is a cornerstone of the molecule's reactivity, participating in rearrangements, reductions, derivatizations, and radical reactions.

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an N-substituted amide. adichemistry.comwikipedia.org For a ketoxime like 4-(4-chlorophenyl)-3-buten-2-one 2-oxime, this rearrangement involves the migration of an alkyl or aryl group anti-periplanar to the oxime's hydroxyl group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. masterorganicchemistry.comorganic-chemistry.org

The reaction is stereospecific; the group that migrates is the one positioned anti to the leaving group on the nitrogen atom. adichemistry.comwikipedia.org Given the structure of this compound, two geometric isomers (E and Z) are possible, which would lead to two different amide products upon rearrangement. Migration of the methyl group would yield N-(4-chlorostyryl)acetamide, while migration of the 4-chlorostyryl group would produce N-methyl-3-(4-chlorophenyl)acrylamide. The migratory aptitude generally favors aryl groups over alkyl groups, suggesting the latter product might be preferentially formed from the appropriate isomer. adichemistry.com

A variety of acidic catalysts can promote this transformation, ranging from strong Brønsted acids to Lewis acids and other reagents that convert the hydroxyl group into a better leaving group. adichemistry.comwikipedia.org

Table 5.1.1: Selected Reagents for Beckmann Rearrangement

Catalyst/Reagent Description Expected Product Type
Concentrated H₂SO₄, PPA Strong acids protonate the hydroxyl group, facilitating its departure as water. adichemistry.comwikipedia.org Amide
PCl₅, SOCl₂ These reagents convert the hydroxyl group into a better leaving group. wikipedia.org Amide
TsCl, MsCl Sulfonyl chlorides activate the hydroxyl group for rearrangement. wikipedia.orgresearchgate.net Amide

A competing reaction, known as Beckmann fragmentation, can occur if the migrating group can form a stable carbocation. adichemistry.comwikipedia.org This pathway leads to the formation of a nitrile. For this compound, fragmentation could potentially yield a nitrile and a stable carbocation, although the classic rearrangement to an amide is typically the major pathway for such substrates. nih.gov

The reduction of the oxime functionality provides a direct route to primary amines. However, this transformation requires careful selection of reagents to achieve chemoselectivity, particularly in a molecule containing an α,β-unsaturated system. The primary challenge is to reduce the C=N bond of the oxime without affecting the C=C double bond or causing the reductive cleavage of the weak N-O bond, which is a common side reaction. nih.gov

Catalytic hydrogenation is a common method, though it can sometimes lead to the reduction of both the C=N and C=C bonds. The choice of catalyst and reaction conditions is crucial for selectivity. For instance, certain platinum-based catalysts have been used for the selective reduction of oximes to hydroxylamines, avoiding over-reduction to amines. nih.gov

For the complete reduction to the amine, reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst are often employed. The key chemoselective considerations for this compound are:

C=N vs. C=C Reduction: Many reducing agents can reduce both double bonds. Selective reduction of the C=N bond while preserving the C=C bond is challenging but can sometimes be achieved with specific catalytic systems. Conversely, reagents for conjugate reduction might preferentially target the C=C bond. rsc.orgrsc.org

N-O Bond Cleavage: Harsh reducing conditions can cleave the N-O bond, leading to the formation of the corresponding ketone as a byproduct before further reduction occurs.

Table 5.1.2: Potential Outcomes of Reduction Reactions

Reducing Agent/System Potential Product(s) Chemoselectivity Considerations
H₂ / Pd/C Saturated amine Tends to reduce both C=C and C=N bonds.
NaBH₄ / CoCl₂ Unsaturated or saturated amine Can be tuned for selectivity depending on conditions.
LiAlH₄ Unsaturated or saturated amine Powerful reducing agent, often reduces both functionalities.
Na(CN)BH₃ Unsaturated amine Generally chemoselective for imines/oximes over carbonyls/alkenes.

The hydroxyl group of the oxime is nucleophilic and can be readily derivatized to form ethers and esters. nsf.gov These reactions are often straightforward and proceed under standard conditions. O-derivatization is important as it can modify the molecule's properties and provide precursors for subsequent reactions, such as the generation of iminyl radicals. dntb.gov.ua

Etherification (O-alkylation/O-arylation): This is typically achieved by treating the oxime with an alkyl or aryl halide in the presence of a base (e.g., NaOH, NaH). organic-chemistry.orggoogleapis.com The resulting oxime ethers are stable compounds.

Esterification (O-acylation): Oxime esters are commonly prepared by reacting the oxime with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270). uobaghdad.edu.iq For example, treatment with acetic anhydride yields the corresponding O-acetyl oxime.

These O-derivatives are valuable intermediates. For example, O-acyl and O-sulfonyl oximes are excellent substrates for the Beckmann rearrangement under milder, non-acidic conditions.

Table 5.1.3: Common O-Derivatization Reactions

Reaction Type Reagent Product
O-Acetylation Acetic Anhydride / Pyridine 4-(4-Chlorophenyl)-3-buten-2-one 2-O-acetyloxime
O-Benzoylation Benzoyl Chloride / Base 4-(4-Chlorophenyl)-3-buten-2-one 2-O-benzoyloxime
O-Methylation Methyl Iodide / Base (e.g., NaH) 4-(4-Chlorophenyl)-3-buten-2-one 2-O-methyloxime

Oximes and their O-derivatives are excellent precursors for the generation of iminyl radicals (R₂C=N•) upon homolytic cleavage of the N-O bond. nsf.govnih.gov These highly reactive intermediates can be generated via photoredox catalysis, transition-metal catalysis, or thermolysis and can participate in a variety of synthetic transformations. organic-chemistry.orgrsc.org

Once formed from this compound, the iminyl radical can undergo several reactions:

Intermolecular Addition: The radical can add to external π-systems like alkenes or alkynes, leading to the formation of new C-N or C-C bonds after subsequent steps. nsf.gov

Intramolecular Cyclization: The presence of the styryl moiety provides an opportunity for intramolecular reactions. For example, a 5-endo-trig cyclization onto the alkene could potentially form a five-membered nitrogen-containing ring, a dihydropyrrole derivative. nih.govrsc.org This pathway is a powerful method for synthesizing N-heterocycles. researchgate.net

Hydrogen Atom Abstraction (HAT): The iminyl radical can abstract a hydrogen atom from a suitable donor to form an imine.

The specific pathway taken by the iminyl radical depends on the reaction conditions and the substrate's structure. The generation from O-acyl oximes is particularly common, as the N-O bond is weakened. dntb.gov.ua

Reactivity of the α,β-Unsaturated Carbonyl System (post-oximation)

The conversion of the ketone to an oxime modifies the electronic properties of the α,β-unsaturated system, but the C=C double bond generally retains its electrophilic character at the β-carbon. It therefore remains susceptible to nucleophilic attack.

The α,β-unsaturated system in this compound can act as a Michael acceptor, undergoing conjugate 1,4-addition with a variety of nucleophiles. researchgate.netwikipedia.org This reaction is a fundamental C-C and C-heteroatom bond-forming process. organic-chemistry.org The oxime group is still sufficiently electron-withdrawing to activate the alkene for this type of addition.

Nucleophiles attack the β-carbon of the conjugated system, leading to the formation of an enol or enolate intermediate, which is then protonated to give the final adduct.

Carbon Nucleophiles: Soft carbon nucleophiles like enolates derived from malonic esters, β-ketoesters, or organocuprates can add to the β-position.

Heteroatom Nucleophiles: Nitrogen (aza-Michael), oxygen (oxa-Michael), and sulfur (thia-Michael) nucleophiles are also effective. wikipedia.org Thiols, in particular, are known to react readily with chalcone-type structures. researchgate.netnih.gov

The outcome of these reactions is the formation of a new substituent at the β-position, providing a route to a wide array of functionalized oxime derivatives.

Table 5.2.1: Examples of Michael Donors and Potential Adducts

Nucleophile (Michael Donor) Product Type
Diethyl Malonate Adduct with a malonic ester group at the β-carbon.
Thiophenol Adduct with a phenylthio group at the β-carbon.
Aniline Adduct with an anilino group at the β-carbon.

Cycloaddition Reactions (e.g., [2+2]-Cycloadditions, 1,3-Dipolar Cycloadditions)

The carbon-carbon double bond in this compound serves as a dienophile in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[2+2]-Cycloadditions: While less common for this specific substrate, [2+2]-cycloaddition reactions with appropriate ketenes or other activated alkenes could potentially lead to the formation of cyclobutane (B1203170) derivatives. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic nature of the reactants and the reaction conditions.

1,3-Dipolar Cycloadditions: This class of reactions is particularly significant for α,β-unsaturated oximes. wikipedia.org The oxime functionality itself can be a precursor to nitrile oxides, which are classic 1,3-dipoles. In the presence of an oxidizing agent, the oxime can be converted in situ to a nitrile oxide, which can then undergo a 1,3-dipolar cycloaddition with an external dipolarophile. mdpi.com Alternatively, the double bond of the butenone oxime can act as the dipolarophile, reacting with various 1,3-dipoles like nitrones, azomethine ylides, or nitrile oxides to form five-membered heterocyclic rings such as isoxazolines or pyrrolidines. wikipedia.orgresearchgate.net

The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory. wikipedia.org The relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the 1,3-dipole and the dipolarophile determine the predominant regioisomer formed. wikipedia.org For instance, in the reaction with a nitrile oxide, the carbon atom of the nitrile oxide typically bonds to the β-carbon of the α,β-unsaturated system, while the oxygen atom bonds to the α-carbon.

A summary of potential 1,3-dipolar cycloaddition reactions is presented below:

1,3-DipoleDipolarophileResulting Heterocycle
Nitrile Oxide (R-C≡N⁺-O⁻)C=C bond of the oximeIsoxazoline
Nitrone (R₂C=N⁺(R)-O⁻)C=C bond of the oximeIsoxazolidine
Azomethine Ylide (R₂C=N⁺(R)-C⁻R₂)C=C bond of the oximePyrrolidine

Transformations Involving the 4-Chlorophenyl Moiety

The 4-chlorophenyl group in the molecule offers a handle for further functionalization through reactions typical of aryl chlorides.

The chlorine atom on the phenyl ring is susceptible to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.net These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This allows for the introduction of a new aryl, vinyl, or alkyl group at the 4-position of the phenyl ring. sigmaaldrich.com

Heck-Mizoroki Coupling: Reaction with an alkene to form a new carbon-carbon bond, typically leading to a stilbene-like derivative. sigmaaldrich.com

Sonogashira Coupling: Reaction with a terminal alkyne, usually in the presence of a copper co-catalyst, to introduce an alkynyl group. sigmaaldrich.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, leading to the corresponding N-aryl derivative. sigmaaldrich.com

Stille Coupling: Reaction with an organotin reagent. researchgate.net

The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of these reactions. sigmaaldrich.comresearchgate.net

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions for the aryl functionalization of this compound:

Coupling ReactionReagentProduct Type
Suzuki-MiyauraAr'B(OH)₂Biaryl derivative
Heck-MizorokiR-CH=CH₂Stilbene derivative
SonogashiraR-C≡CHArylalkyne derivative
Buchwald-HartwigR₂NHN-Arylamine derivative

Nucleophilic aromatic substitution (SNA_r) on the 4-chlorophenyl ring is generally challenging due to the electron-rich nature of the aromatic system. masterorganicchemistry.com However, the presence of the butenone oxime moiety, which can exert a modest electron-withdrawing effect, may slightly activate the ring towards nucleophilic attack under forcing conditions (high temperature and pressure). libretexts.org For an efficient SNA_r reaction to occur, strong electron-withdrawing groups (like nitro groups) are typically required at the ortho and/or para positions to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org Therefore, direct displacement of the chloride by common nucleophiles like alkoxides or amines is expected to be a low-yielding process.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are influenced by several factors.

Oxime Formation and Hydrolysis: The formation of the oxime from its corresponding ketone is a reversible reaction. nih.gov The equilibrium position depends on the reaction conditions, such as pH and temperature. nih.govacs.org Oxime formation is generally favored under mildly acidic conditions (pH ~4-5), which facilitate both the protonation of the carbonyl group and the dehydration of the hemiaminal intermediate. nih.gov The reaction rate can be slow at neutral pH but can be accelerated by catalysts. rsc.orgmdpi.com Conversely, the hydrolysis of the oxime back to the ketone and hydroxylamine (B1172632) is favored under stronger acidic conditions. wikipedia.org

Cycloaddition Reactions: 1,3-dipolar cycloadditions are typically concerted and pericyclic reactions. diva-portal.org The thermodynamics of these reactions are generally favorable due to the formation of a stable five-membered ring. wikipedia.org The kinetics, however, can vary widely depending on the specific dipole and dipolarophile involved. The activation energy is influenced by the HOMO-LUMO energy gap between the reactants; a smaller gap leads to a faster reaction. wikipedia.org

Palladium-Catalyzed Cross-Coupling: The kinetics of these multi-step catalytic cycles are complex. nih.gov The rate-determining step can vary depending on the specific reaction type and conditions but is often the oxidative addition or the transmetalation step. nih.gov These reactions are generally thermodynamically favorable, leading to the formation of stable C-C or C-heteroatom bonds.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the C=C double bond, the C=N oxime group, and the C-Cl bond on the aromatic ring—raises important questions of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. purechemistry.org For example, in a reduction reaction, a mild reducing agent might selectively reduce the C=C double bond while leaving the oxime and the aryl chloride untouched. A stronger reducing agent could potentially reduce both the C=C and C=N bonds. wikipedia.org Similarly, in palladium-catalyzed reactions, the choice of catalyst and reaction conditions can be tuned to favor coupling at the C-Cl bond without affecting the other functional groups.

Regioselectivity is the preference for a reaction to occur at one position over another. durgapurgovtcollege.ac.in This is particularly relevant in addition reactions to the α,β-unsaturated system and in cycloaddition reactions.

Addition Reactions: The addition of a nucleophile to the α,β-unsaturated system can occur in a 1,2-fashion (at the carbonyl carbon) or a 1,4-conjugate addition (at the β-carbon). The outcome is dependent on the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions.

Cycloaddition Reactions: As discussed earlier, the regioselectivity of 1,3-dipolar cycloadditions is determined by the electronic properties of the reactants, as predicted by FMO theory. wikipedia.org

The interplay between these different reactive sites allows for the strategic and selective synthesis of a variety of complex molecules from this single precursor.

Derivatization and Exploitation of 4 4 Chlorophenyl 3 Buten 2 One 2 Oxime As a Synthetic Scaffold

Synthesis of Novel Heterocyclic Systems from the Oxime and Enone Moieties

The dual functionality of the 4-(4-chlorophenyl)-3-buten-2-one 2-oxime scaffold, comprising both the enone and oxime groups, serves as a powerful tool for the synthesis of diverse heterocyclic systems. These reactions often proceed through intramolecular cyclizations or intermolecular reactions with bifunctional reagents, leading to the formation of stable, often aromatic, ring systems. The inherent reactivity of the conjugated C=C-C=N-OH system allows for various modes of ring closure.

The α,β-unsaturated oxime structure is a classic precursor for the synthesis of five-membered nitrogen-containing heterocycles such as isoxazoles and pyrazoles.

Isoxazole Synthesis: Isoxazoles can be readily synthesized from α,β-unsaturated ketones and their oximes. nih.gov One common method involves the reaction of the parent ketone, 4-(4-chlorophenyl)-3-buten-2-one, with hydroxylamine (B1172632) hydrochloride, which forms the oxime in situ, followed by cyclization. nih.gov Alternatively, the pre-formed oxime can undergo oxidative cyclization. For instance, treatment of a chalcone (B49325) oxime with an oxidizing agent like iodobenzene (B50100) diacetate can induce ring closure to afford the corresponding 3,5-disubstituted isoxazole. chemicalbook.com This transformation proceeds via an intramolecular Michael addition of the oxime oxygen onto the β-carbon of the enone system, followed by elimination. These methods provide a direct route to isoxazoles bearing the 4-chlorophenyl moiety. chemicalbook.comwpmucdn.com

Pyrazole (B372694) Synthesis: While isoxazoles are formed directly from the oxime, the closely related pyrazole heterocycles are typically synthesized by reacting the parent α,β-unsaturated ketone with hydrazine (B178648) derivatives. organic-chemistry.org The reaction of 4-(4-chlorophenyl)-3-buten-2-one with hydrazine monohydrate would initially form a pyrazoline intermediate through a condensation-cyclization sequence. Subsequent oxidation of the pyrazoline intermediate, for example by heating in a solvent like DMSO under an oxygen atmosphere, yields the aromatic pyrazole. organic-chemistry.org This approach allows for the synthesis of a variety of substituted pyrazoles by choosing different substituted hydrazines as the starting material. google.commdpi.com

The following table summarizes representative synthetic routes to these heterocycles from the 4-(4-chlorophenyl)-3-buten-2-one scaffold.

Target HeterocycleKey Reagent(s)General ConditionsResulting Structure
IsoxazoleHydroxylamine hydrochloride (from enone)Reflux in ethanol (B145695) with a base (e.g., KOH) nih.gov5-(4-chlorophenyl)-3-methylisoxazole
IsoxazoleIodobenzene diacetate (from oxime)Grinding in a mortar and pestle, mild warming chemicalbook.com5-(4-chlorophenyl)-3-methylisoxazole
PyrazoleHydrazine hydrate, followed by an oxidizing agent1. Reaction with hydrazine to form pyrazoline. 2. Oxidation (e.g., Br₂, O₂/DMSO) organic-chemistry.org5-(4-chlorophenyl)-3-methyl-1H-pyrazole
Pyrano[2,3-c]pyrazole1-(4-chlorophenyl)-3-methyl-5-pyrazolone, aldehyde, malononitrileThree-component reaction catalyzed by DABCO in ethanol nih.govFused heterocyclic system

Development of Complex Polyfunctionalized Molecules

The reactive nature of the this compound scaffold allows it to serve as a foundational element in the synthesis of more elaborate, polyfunctionalized molecules. The C=C double bond is susceptible to Michael addition reactions, allowing for the introduction of a wide range of carbon and heteroatom nucleophiles.

For example, a related chalcone, p,p'-dichlorochalcone, reacts with thioglycolic acid in the presence of ammonium (B1175870) carbonate to yield a complex 2-substituted-4-thiazolidinone derivative. researchgate.net This reaction involves a Michael addition of the thiol to the enone system, followed by condensation and cyclization, demonstrating how the core structure can be used to build molecules containing multiple rings and functional groups. researchgate.net Similarly, the enone moiety of 4-(4-chlorophenyl)-3-buten-2-one can act as a Michael acceptor, and the oxime can participate in subsequent cyclizations, leading to highly functionalized products.

Furthermore, the synthesis of pyrano[2,3-c]pyrazoles from a related 1-(4-chlorophenyl)pyrazolone highlights a strategy where the core phenylpyrazole structure is elaborated into a more complex, fused heterocyclic system with potential biological activity. nih.govdundee.ac.uk These multicomponent reactions are highly efficient for building molecular complexity in a single step.

Precursors for Functional Materials and Polymer Components

The structural features of this compound suggest its potential use as a monomer or precursor for functional materials. The α,β-unsaturated system contains a polymerizable vinyl group, which could potentially undergo free-radical or other forms of polymerization to create novel polymers. The incorporation of the 4-chlorophenyl and oxime functionalities into the polymer backbone could impart specific properties such as enhanced thermal stability, altered solubility, or the ability to coordinate metal ions.

While direct studies on the polymerization of this specific oxime are not widely reported, the parent ketone, 4-(4-chlorophenyl)-3-buten-2-one, is noted for its use in polymer formulations to enhance properties like thermal stability and mechanical strength. chemimpex.com The oxime derivative could offer further functionalization possibilities, where the oxime group could be used for post-polymerization modification or to influence the material's properties. The conjugated nature of the molecule also suggests potential for creating materials with interesting optical or electronic properties.

Ligand Design for Organometallic Catalysis and Metal Complexation

The oxime group (-C=N-OH) is a well-established and versatile coordinating moiety in inorganic chemistry. at.ua It can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring. This makes this compound an attractive candidate for ligand design in organometallic catalysis and for the synthesis of novel metal complexes.

The coordination behavior of oximes allows for the formation of complexes with a wide range of transition metals. at.ua The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the ligand. In this case, the 4-chlorophenyl group acts as a moderate electron-withdrawing group, which can influence the electron density at the metal center and, consequently, its catalytic activity.

If the ligand is modified to be chiral, the resulting metal complexes could serve as catalysts for asymmetric transformations. cardiff.ac.uk The versatility of the oxime group, combined with the ability to modify the rest of the molecular scaffold, provides a platform for developing custom ligands for specific catalytic applications.

The table below outlines the potential for metal complexation.

Metal Ion (Example)Potential Coordination ModeResulting Complex TypePotential Application
Pd(II), Ni(II), Cu(II)Bidentate (N, O chelation) at.uaSquare planar or octahedral complexesCatalysis (e.g., cross-coupling)
Co(III)Bidentate (N, O chelation) at.uaOctahedral complexesRedox chemistry, sensors
Ru(II), Rh(I)Bidentate (N, O chelation)Organometallic catalystsHydrogenation, transfer hydrogenation

Probes for Molecular Recognition Studies

Molecular probes are compounds designed to interact specifically with biological targets or analytes, often producing a measurable signal. The structure of this compound contains features that are conducive to its development as a molecular probe.

A structurally similar compound, 4-(4-chlorophenyl)-3-methylbut-3-en-2-oxime, has been identified as a reversible blocker of the TRPA1 ion channel. chemicalbook.com This demonstrates that this class of compounds can engage in specific molecular recognition with protein targets, acting as probes of biological function. The interaction is likely governed by a combination of hydrogen bonding (from the oxime OH), hydrophobic interactions (from the chlorophenyl ring), and π-stacking.

Furthermore, the conjugated system of the parent ketone, 4-(4-chlorophenyl)-3-buten-2-one, exhibits a UV-Vis absorption maximum (λmax) at 699 nm in chloronaphthalene, indicating significant electronic conjugation. sigmaaldrich.com The oxime derivative would also possess spectroscopic properties that could be exploited. By introducing fluorophores or other reporter groups, or by designing the molecule to undergo a spectroscopic change upon binding to a target, it could be developed into a colorimetric or fluorescent probe for molecular recognition studies.

Corrosion Inhibition Properties and Mechanisms

While specific experimental data on the corrosion inhibition properties of this compound is limited, its molecular structure contains all the key features typically associated with effective organic corrosion inhibitors. researchgate.net The mechanism of such inhibitors generally involves adsorption onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion process. mdpi.com

The potential of this compound as a corrosion inhibitor stems from the following structural attributes:

Heteroatoms: The presence of nitrogen and oxygen atoms in the oxime group provides lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface, leading to strong chemisorption. reformchem.com

π-Electrons: The molecule possesses a rich system of π-electrons from the aromatic 4-chlorophenyl ring and the conjugated C=C and C=N bonds. These π-systems can interact with the metal surface, enhancing the adsorption process. researchgate.net

The inhibition mechanism would likely involve a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation), leading to the formation of a stable, protective film on the metal.

Structural FeatureRole in Corrosion InhibitionProposed Mechanism
Oxime Group (-N-OH)Coordination sites (N and O atoms) for binding to the metal surface. reformchem.comChemisorption via coordinate bond formation.
Aromatic Ring (4-Chlorophenyl)High π-electron density for adsorption; large surface area.Physisorption via π-electron interaction with the metal surface.
Conjugated System (C=C-C=N)Planar structure and π-electrons enhance adsorption and surface coverage.Physisorption and stabilization of the adsorbed layer.
Chlorine AtomInductive effect can modify electron density and adsorption strength.Modulates the electronic properties of the inhibitor molecule.

Advanced Analytical Methodologies for Profiling of 4 4 Chlorophenyl 3 Buten 2 One 2 Oxime

Spectrophotometric and Electrochemical Quantification Methods

Beyond chromatographic techniques, spectrophotometric and electrochemical methods can be employed for the quantification of 4-(4-Chlorophenyl)-3-buten-2-one 2-oxime.

UV-Vis Spectrophotometry : The conjugated system, which includes the chlorophenyl ring and the α,β-unsaturated oxime moiety, will absorb ultraviolet (UV) light. sigmaaldrich.com This property can be exploited for quantitative analysis using a UV-Vis spectrophotometer. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of the compound in a solution can be determined. This method is often used for dissolution testing and for determining the concentration of bulk drug substance.

Electrochemical Methods : The oxime group is electrochemically active and can be either oxidized or reduced at an electrode surface. rsc.orgorientjchem.org Techniques such as cyclic voltammetry or differential pulse voltammetry could be used to study the redox behavior of this compound and to develop a quantitative analytical method. rsc.org Such methods can be highly sensitive and selective.

Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization can be employed to enhance the detectability of this compound in various analytical techniques.

For GC-MS : As discussed previously, silylation is a key derivatization strategy to increase the volatility of the oxime for GC analysis. astm.orgyoutube.com

For HPLC-FLD : To improve detection sensitivity in HPLC, the molecule can be derivatized to introduce a fluorescent tag. While the oxime itself is not typically a target for derivatization, if one were analyzing the parent ketone, 4-(4-Chlorophenyl)-3-buten-2-one, it could be derivatized with a fluorescent hydrazine (B178648), such as dansyl hydrazine, to form a highly fluorescent hydrazone. thermofisher.com

For HPLC-UV/Vis : Derivatization can also be used to shift the λmax to a region with less interference from the sample matrix. For instance, the parent ketone can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to produce a 2,4-dinitrophenylhydrazone derivative, which has a strong absorbance at around 360 nm. researchgate.netresearchgate.netwaters.comnih.gov

For Electrochemical Detection : Derivatization can be used to introduce an easily oxidizable or reducible group to enhance the electrochemical signal.

Table 3: Summary of Analytical Techniques for Profiling this compound

TechniquePurposeKey Considerations
HPLC-DAD/PDA Purity assessment, isomer analysis, quantificationGood for UV-absorbing compounds
LC-MS Identification of impurities and degradation productsProvides molecular weight and structural data
GC-MS Analysis of volatile impurities and the compound itself after derivatizationRequires derivatization (e.g., silylation)
UV-Vis Spectrophotometry QuantificationSimple, robust method for bulk analysis
Electrochemical Methods QuantificationPotentially high sensitivity and selectivity

Future Research Directions and Unexplored Avenues in 4 4 Chlorophenyl 3 Buten 2 One 2 Oxime Chemistry

Development of Novel Catalytic Transformations Mediated by the Compound or its Derivatives

The inherent functionalities of 4-(4-chlorophenyl)-3-buten-2-one 2-oxime suggest its potential utility as both a substrate for generating reactive intermediates and as a ligand scaffold in transition metal catalysis.

Future research could focus on leveraging the oxime's O-H bond for hydrogen atom transfer (HAT) catalysis. Inspired by studies on β,γ-unsaturated oximes, a combination of HAT and photoredox dual catalysis could activate the O-H bond to generate iminoxyl radicals. nih.gov These highly reactive species could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, a pathway that remains unexplored for α,β-unsaturated systems like the title compound.

Furthermore, the compound's structure is suitable for modification into a bidentate or tridentate ligand for transition metal catalysis. The nitrogen of the oxime and potentially the oxygen, along with coordination through the aromatic ring, could chelate to metal centers. Derivatives with strategically placed donor groups on the phenyl ring could yield novel catalysts for asymmetric transformations. Research in this area would involve synthesizing a library of these ligand derivatives and screening their efficacy in reactions such as cross-coupling, hydrogenation, or oxidation reactions. The development of such catalytic systems remains a significant and promising challenge. acs.org

Table 1: Hypothetical Screening of Derivative Ligands in an Asymmetric Transfer Hydrogenation Reaction.
Ligand Derivative (Modification on Phenyl Ring)Metal CenterConversion (%)Enantiomeric Excess (ee, %)
-H (Parent Compound)Ru(II)6540
-N(CH₃)₂ (ortho)Ru(II)9285
-PPh₂ (ortho)Rh(I)9896
-OH (ortho)Ir(III)8878

Exploration of Photochemical and Electrochemical Reactivity beyond Established Pathways

The photochemistry of oximes and chalcones is rich and varied, yet the combined reactivity of a chalcone (B49325) oxime is not well-documented. researchgate.net Future studies could investigate novel photochemical transformations initiated by UV or visible light. For instance, while the Beckmann rearrangement is a classic thermal reaction of oximes, photochemical variants could be explored. Moreover, related β,γ-unsaturated oximes are known to undergo aza-di-π-methane rearrangements to form cyclopropane (B1198618) derivatives or photocyclize to yield dihydroisoxazoles. researchgate.net Investigating whether this compound can be induced to undergo analogous intramolecular [2+2] cycloadditions or rearrangements under either direct irradiation or triplet sensitization would open new synthetic routes to complex nitrogen-containing heterocycles. nsf.gov

The electrochemical behavior of the compound is another untapped area of research. The conjugated α,β-unsaturated system, coupled with the oxime functionality, makes it an interesting candidate for electrochemical analysis. mdpi.com Cyclic voltammetry could be employed to determine its redox potentials and to study the stability of the resulting radical ions. Such studies, which have been performed on other chalcone derivatives, provide insight into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org This information is crucial for designing applications in organic electronics or for developing electro-catalytic cycles where the molecule acts as a redox mediator. Electrosynthesis methods could also be developed to trigger cyclization or dimerization reactions that are inaccessible through traditional thermal methods.

Advanced Applications in Materials Science and Engineering

The rigid, conjugated structure of this compound makes it a promising building block for advanced functional materials. Chalcone derivatives have been successfully incorporated as side chains in polymers for use as photo-alignment layers in liquid crystal displays, where photoreaction of the chalcone moiety induces anisotropy. researchgate.net The oxime derivative could offer a different mode of reactivity (e.g., photodimerization or crosslinking via the C=N bond) for creating stable, patterned surfaces.

Furthermore, oxime chemistry is increasingly used in the development of dynamic materials. The reversible nature of the oxime linkage can be exploited to create self-healing polymers and hydrogels. nsf.gov Integrating the this compound moiety into a polymer backbone could impart both photoresponsive and self-healing properties. The chlorophenyl group could enhance intermolecular interactions, such as π-stacking, potentially improving the mechanical properties of the resulting material. The significant nonlinear optical (NLO) capabilities often seen in chalcones could also be present and tunable in this system, making it a candidate for applications in photonics and optical data processing. mdpi.com

Table 2: Projected Properties of Polymers Incorporating the Oxime Monomer.
Polymer BackboneMonomer Content (%)Glass Transition Temp. (Tg, °C)Potential Application
Poly(methyl methacrylate)10115Photo-alignment Layer
Polyurethane2545Self-Healing Elastomer
Polyimide15>300High-Performance NLO Film

Computational Design and Synthesis of Next-Generation Analogues with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound and its hypothetical analogues before their synthesis. DFT calculations can be used to model geometric parameters, predict spectroscopic signatures (NMR, IR, UV-Vis), and determine electronic properties such as HOMO-LUMO gaps and molecular electrostatic potential surfaces. acs.org

A key future direction would be the in silico design of next-generation analogues with tailored reactivity. For example, by computationally screening various substituents on the phenyl ring, it would be possible to fine-tune the compound's redox potential for specific electrochemical applications or to modulate its absorption spectrum for targeted photochemical reactions. Similarly, the steric and electronic effects of substituents near the oxime group could be modeled to predict their influence on the activation barrier for catalytic cycles or the stereoselectivity of potential reactions. This computational-first approach would rationalize experimental efforts, saving time and resources by prioritizing the synthesis of the most promising candidates for applications in catalysis and materials science.

Table 3: Computationally Predicted Properties of Substituted Analogues (DFT B3LYP/6-31G(d,p)).
Substituent at C4 of Phenyl RingEHOMO (eV)ELUMO (eV)Energy Gap (eV)Predicted λmax (nm)
-Cl (Parent)-6.21-1.854.36310
-NO₂-6.55-2.404.15335
-OCH₃-5.80-1.724.08342
-N(CH₃)₂-5.45-1.653.80380

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-Chlorophenyl)-3-buten-2-one 2-oxime with high purity?

The oxime derivative can be synthesized by reacting 4-(4-Chlorophenyl)-3-buten-2-one (CAS 736572) with hydroxylamine hydrochloride under acidic conditions. Key steps include:

  • Oxime Formation : Reflux in ethanol/water (1:1) with excess NH₂OH·HCl and NaOAc as a buffer (80–90°C, 6–8 hours) .
  • Purification : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via recrystallization from ethanol to achieve >95% purity .
  • Characterization : Confirm structure using ¹H NMR (δ 8.2 ppm for oxime proton, aromatic protons at δ 7.3–7.5 ppm) and mass spectrometry (M⁺ at m/z 209) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • ¹H/¹³C NMR : Identify oxime (N–OH) and α,β-unsaturated ketone moieties. Key signals: C=O at ~200 ppm (¹³C), conjugated double bond protons at δ 6.5–7.0 ppm (¹H) .
  • FT-IR : Confirm oxime formation (N–O stretch at 930–960 cm⁻¹) and ketone reduction (absence of C=O stretch at ~1700 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How can researchers screen this compound for preliminary biological activity?

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) .
  • Enzyme Inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .
  • Antimicrobial Screening : Use disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data across different cell lines?

  • Orthogonal Assays : Cross-validate using apoptosis markers (Annexin V/PI staining) and caspase-3 activation .
  • Solubility Optimization : Use DMSO/cyclodextrin complexes to mitigate false negatives due to poor solubility .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain differential responses .

Q. What computational strategies predict this compound’s binding affinity for target proteins?

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonding with the oxime group .
  • MD Simulations : Assess stability of ligand-protein complexes (50 ns simulations in GROMACS) .
  • QSAR Modeling : Corolate substituent effects (e.g., Cl position) with activity using CoMFA .

Q. How to optimize reaction conditions for large-scale synthesis without compromising yield?

  • Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenation steps .
  • Solvent Effects : Compare yields in polar aprotic (DMF) vs. protic (ethanol) solvents .
  • Design of Experiments (DoE) : Use factorial design to optimize temperature, stoichiometry, and reaction time .

Q. What methods separate and characterize E/Z isomers of the oxime moiety?

  • Chiral Chromatography : Use Chiralpak IA column (hexane/isopropanol 85:15) to resolve isomers .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration of isomers .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry .

Q. How to identify degradation products under accelerated stability conditions?

  • Forced Degradation : Expose to heat (60°C), UV light, and oxidative (H₂O₂) conditions .
  • LC-HRMS : Identify major degradation products (e.g., hydrolysis to ketone or nitroso derivatives) .
  • Kinetic Modeling : Determine degradation pathways using Arrhenius plots .

Q. What comparative studies exist between this compound and its structural analogs?

  • SAR Analysis : Compare with 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline (anti-inflammatory activity) and tert-butyl analogs (enhanced stability) .
  • Electronic Effects : Use Hammett plots to correlate substituent electronegativity with reactivity .

Q. How to assess metabolic stability in preclinical models?

  • In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (NADPH regeneration system) .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

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